molecular formula C11H15FN2S B1658934 N-butyl-N'-(4-fluorophenyl)thiourea CAS No. 62644-17-1

N-butyl-N'-(4-fluorophenyl)thiourea

Cat. No.: B1658934
CAS No.: 62644-17-1
M. Wt: 226.32 g/mol
InChI Key: ZJBGMYPSRDKDSD-UHFFFAOYSA-N
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Description

N-butyl-N’-(4-fluorophenyl)thiourea: is an organic compound with the molecular formula C11H15FN2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a butyl group and a 4-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N’-(4-fluorophenyl)thiourea typically involves the reaction of 4-fluoroaniline with butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of N-butyl-N’-(4-fluorophenyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-butyl-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-butyl-N’-(4-fluorophenyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-N’-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in its activity. The compound’s fluorophenyl group enhances its binding affinity to the target enzymes, making it a potent inhibitor .

Comparison with Similar Compounds

  • N-butyl-N’-(4-chlorophenyl)thiourea
  • N-butyl-N’-(4-methylphenyl)thiourea
  • N-butyl-N’-(4-aminophenyl)thiourea

Comparison: N-butyl-N’-(4-fluorophenyl)thiourea is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, methyl, or amino groups), the fluorinated compound often exhibits enhanced stability and potency in various applications .

Properties

IUPAC Name

1-butyl-3-(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBGMYPSRDKDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384414
Record name N-butyl-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62644-17-1
Record name N-butyl-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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